molecular formula C9H9FO2 B13512319 2-Fluoro-2-phenylpropanoic acid

2-Fluoro-2-phenylpropanoic acid

Cat. No.: B13512319
M. Wt: 168.16 g/mol
InChI Key: UQZSHNJGBJJFJN-UHFFFAOYSA-N
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Description

2-Fluoro-2-phenylpropanoic acid is a fluorinated analog of phenylalanine, an essential amino acid This compound is characterized by the presence of a fluorine atom attached to the alpha carbon of the phenylpropanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids using enantioselective esterification. This method employs pivalic anhydride as a coupling agent, bis(α-naphthyl)methanol as an achiral alcohol, and (+)-benzotetramisole as a chiral acyl-transfer catalyst . This process results in the separation of racemic 2-aryl-2-fluoropropanoic acids into optically active carboxylic acids and corresponding esters with high enantiomeric excesses.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of kinetic resolution and enantioselective esterification can be scaled up for industrial applications, providing a feasible route for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Fluoro-2-phenylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can significantly alter the compound’s metabolic stability, activity, and other properties. For instance, the substitution of a fluorine atom for a hydrogen atom at the alpha position in the 2-aryl-2-fluoropropanoic acid structure prevents unwanted epimerization of NSAIDs, maintaining their biologically active chiral forms .

Comparison with Similar Compounds

    Phenylpropanoic Acid: A non-fluorinated analog with similar structural features but different chemical and biological properties.

    2-Fluoroibuprofen: A fluorinated analog of ibuprofen, a widely used NSAID.

    Flurbiprofen: Another fluorinated NSAID with anti-inflammatory and analgesic properties.

Uniqueness: 2-Fluoro-2-phenylpropanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine substitution enhances the compound’s metabolic stability and activity, making it a valuable tool in various scientific research applications.

Biological Activity

2-Fluoro-2-phenylpropanoic acid is a fluorinated derivative of phenylpropanoic acid, recognized for its unique structural and biological properties. This compound has garnered attention in pharmaceutical and organic chemistry due to its potential applications in drug development, particularly as a chiral derivatizing agent.

Chemical Structure and Properties

The molecular formula of this compound is C9H10O2FC_9H_{10}O_2F, featuring a fluorine atom at the second carbon of the propanoic acid chain. This specific substitution enhances the compound’s metabolic stability and bioavailability compared to non-fluorinated analogs, making it a valuable candidate in medicinal chemistry.

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Chiral Derivatizing Agent : It is widely used in the preparation of esters and amides that demonstrate significant enantioselectivity, essential for drug development and pharmacological studies.
  • Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic activities, similar to those of non-steroidal anti-inflammatory drugs (NSAIDs) but with improved pharmacokinetic profiles .
  • Inhibition of Cyclooxygenase (COX) : While some studies suggest that the introduction of fluorine alters the inhibition profile of COX enzymes, leading to a reduced anti-inflammatory effect compared to traditional NSAIDs, it may also provide therapeutic advantages by minimizing side effects associated with COX inhibition .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • COX Inhibition : The compound's derivatives inhibit cyclooxygenase enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins. This inhibition can lead to reduced inflammation and pain.
  • Metabolic Pathways : The presence of fluorine affects binding affinities and metabolic pathways, influencing pharmacokinetics and pharmacodynamics when incorporated into drug candidates.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
This compound Contains fluorine at the second carbonEnhanced metabolic stability; useful in drug synthesis
2-Phenylpropanoic Acid Lacks fluorine; widely used NSAIDStrong anti-inflammatory properties
3-Fluoro-3-phenylpropanoic Acid Fluorine at a different positionAlters biological activity significantly

Case Studies and Research Findings

  • Anti-cancer Activity : A study evaluated various fluorinated compounds, including derivatives of this compound, against L1210 mouse leukemia cells. These compounds exhibited potent inhibition of cell proliferation with IC(50) values in the nanomolar range, indicating potential as anticancer agents .
  • Pharmacokinetic Studies : Research has shown that the introduction of fluorine into the structure can lead to improved pharmacokinetic profiles. For instance, studies demonstrated that certain fluorinated NSAIDs derived from this compound have lower gastric ulcerogenic activity compared to their non-fluorinated counterparts .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that while the compound retains some anti-inflammatory properties, its effectiveness in inhibiting COX enzymes is significantly altered due to the fluorination. This change may reduce unwanted side effects while maintaining therapeutic efficacy .

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

2-fluoro-2-phenylpropanoic acid

InChI

InChI=1S/C9H9FO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12)

InChI Key

UQZSHNJGBJJFJN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)F

Origin of Product

United States

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